N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS2/c1-15-4-7-18(8-5-15)28-14-21(27)26(13-16-3-2-10-24-12-16)22-25-19-9-6-17(23)11-20(19)29-22/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGSVBDNQSZBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the pyridin-3-ylmethyl group: This step may involve nucleophilic substitution reactions.
Thioether formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry methods to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
“N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide” can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. For instance, derivatives containing the benzothiazole and pyridine moieties have shown cytotoxic effects against various human cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2) cells. In vitro assays demonstrated that these compounds can inhibit cell proliferation, induce apoptosis, and disrupt the cell cycle in cancer cells .
A notable study indicated that specific derivatives exhibited higher inhibition rates on vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for tumor angiogenesis . Molecular docking studies further elucidated the binding affinities of these compounds to target proteins involved in cancer progression, suggesting a mechanism of action that warrants further exploration .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for addressing antibiotic resistance issues. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
In particular, derivatives have been synthesized that demonstrate enhanced antibacterial effects compared to traditional antibiotics, showing promise as novel therapeutic agents against resistant strains .
Study 1: Cytotoxic Activity Against Cancer Cells
In a study published in Molecules, researchers synthesized a series of compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide and tested their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives displayed potent cytotoxic effects, with IC50 values significantly lower than those of standard chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 15 |
| Compound B | HepG2 | 10 |
| Compound C | MDA-MB-231 | 12 |
Study 2: Antimicrobial Efficacy
A separate study focused on the antimicrobial efficacy of synthesized derivatives against common bacterial strains. The results demonstrated that several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics, indicating their potential as effective antimicrobial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 8 |
| Compound E | Escherichia coli | 16 |
| Compound F | Pseudomonas aeruginosa | 32 |
Mechanism of Action
The mechanism of action of “N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Key Observations:
Fluorine vs. Methoxy at Position 6 : The target’s 6-fluorine substituent likely enhances metabolic stability compared to the methoxy group in Compound 20, but may reduce water solubility .
Thioacetamide vs. Thiazolidinedione Side Chains : The p-tolylthioacetamide group in the target differs from the thiazolidinedione warhead in GB32 and PB9, which are associated with histone deacetylase (HDAC) or kinase inhibition . The thioether linkage may confer distinct redox properties.
Pyridin-3-ylmethyl vs. Aryl Substituents : The pyridin-3-ylmethyl group in the target and Compound 20 may improve blood-brain barrier penetration compared to bulky aryl groups in 3g .
Physicochemical and Pharmacokinetic Properties
Discussion:
- Solubility : The target’s p-tolylthioacetamide group and fluorine substituent likely reduce aqueous solubility compared to thiazolidinedione-containing analogs like GB32 .
- Metabolic Stability : Fluorine at position 6 may slow oxidative metabolism, as seen in fluorobenzothiazole derivatives with prolonged half-lives .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.4 g/mol. The compound features a unique combination of a fluorobenzo[d]thiazole moiety and a pyridine ring, which contributes to its biological activity.
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiazole, including this compound, have shown significant antimicrobial properties against various pathogens.
- Anticancer Activity : Research has demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells and induce apoptosis.
- Anthelmintic Activity : Some derivatives have been evaluated for their effectiveness against nematodes, showing moderate to excellent activity.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways that lead to apoptosis or cell cycle arrest.
Anticancer Studies
A study focused on the anticancer properties of benzothiazole derivatives found that compounds similar to this compound significantly inhibited the growth of A431 and A549 cancer cell lines. The lead compound exhibited IC50 values comparable to established anticancer agents, indicating its potential as a therapeutic candidate .
Antimicrobial Studies
In antimicrobial assessments, compounds related to this structure demonstrated effectiveness against a range of bacterial strains. For instance, the minimal inhibitory concentration (MIC) was determined for several derivatives, revealing potent activity against Gram-positive and Gram-negative bacteria .
Anthelmintic Activity
Research evaluating the anthelmintic properties of related compounds showed that many exhibited significant activity against Haemonchus contortus. The study highlighted that modifications in the benzothiazole structure could enhance efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
